molecular formula C8H16ClNOS B6275697 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride CAS No. 2763749-26-2

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride

Cat. No. B6275697
CAS RN: 2763749-26-2
M. Wt: 209.7
InChI Key:
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Description

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride, also known as OTASU, is a synthetic compound with a wide range of applications in the field of scientific research. OTASU has been used in a variety of experiments and studies, from drug development to biochemistry and physiology. OTASU is a cyclic compound with a unique structure that makes it an intriguing subject for research.

Scientific Research Applications

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. In drug development, 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has been used to study the effects of drugs on the body and to develop new drugs. 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has also been used in biochemistry studies to study the structure and function of proteins and other biomolecules. In physiology, 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has been used to study the effects of drugs on the body, as well as to study the effects of hormones and other physiological processes.

Mechanism of Action

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is a cyclic compound that binds to a specific receptor in the body, which triggers a cascade of biochemical reactions. 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride binds to the receptor and activates it, which in turn activates a series of enzymes and other proteins. These enzymes and proteins then cause a variety of physiological responses, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has a variety of biochemical and physiological effects. In drug development, 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has been used to study the effects of drugs on the body, such as their ability to bind to receptors and activate them. 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has also been used to study the effects of hormones and other physiological processes, such as the secretion of hormones or the production of proteins. 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has also been used to study the effects of drugs on the brain, such as their ability to alter brain chemistry.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride in lab experiments is its stability. 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is a stable compound, meaning that it does not easily break down or react with other compounds. This makes it an ideal compound for lab experiments, as it can be stored and used for long periods of time without degradation. Another advantage of 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is its ability to bind to specific receptors, which makes it useful for drug development and other biochemical studies.
However, there are some limitations to using 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride in lab experiments. One of the main limitations is its low solubility in water. This makes it difficult to use in experiments that require a large amount of 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride. Additionally, 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is not very soluble in organic solvents, making it difficult to use in experiments that require the use of organic solvents.

Future Directions

The potential applications for 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride are vast, and the future of 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is bright. Possible future directions for 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride include the development of new drugs, the study of proteins and other biomolecules, and the study of the effects of hormones and other physiological processes. Additionally, 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride could be used to study the effects of drugs on the brain, as well as to study the effects of environmental toxins on the body. 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride could also be used to study the effects of drugs on the immune system, as well as to study the effects of diet and lifestyle on the body. Finally, 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride could be used to develop new compounds with unique properties that could be used in a variety of applications.

Synthesis Methods

1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is synthesized by a two-step process. The first step involves the reaction of an alkyl halide and a thioester in an alcohol solvent. This reaction forms an intermediate, which is then reacted with a base to form 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride. The second step involves the hydrolysis of the intermediate in a basic solution to form 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride hydrochloride. This process can be further modified by changing the solvent and the reagents used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride involves the reaction of a cyclic amine with an epoxide and a thiol in the presence of hydrochloric acid.", "Starting Materials": [ "Cyclic amine (e.g. piperidine)", "Epoxide (e.g. propylene oxide)", "Thiol (e.g. 2-mercaptoethanol)", "Hydrochloric acid" ], "Reaction": [ "Add the cyclic amine to a solution of the epoxide and thiol in anhydrous dichloromethane", "Stir the mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to quench the reaction and form the hydrochloride salt of the product", "Extract the product with dichloromethane and dry over anhydrous magnesium sulfate", "Filter the solution and evaporate the solvent to obtain the desired product as a white solid" ] }

CAS RN

2763749-26-2

Molecular Formula

C8H16ClNOS

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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